Esproquin - 37517-33-2

Esproquin

Catalog Number: EVT-366583
CAS Number: 37517-33-2
Molecular Formula: C14H21NOS
Molecular Weight: 251.39 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Esproquin is derived from synthetic pathways involving various chemical precursors. Its development is rooted in the need for more effective treatments with fewer side effects compared to traditional antidepressants.

Classification

Esproquin belongs to the class of antidepressants and more specifically falls under the category of serotonin reuptake inhibitors. This classification indicates its primary action on serotonin transporters, enhancing serotonin availability in the synaptic cleft.

Synthesis Analysis

Methods

The synthesis of Esproquin can be achieved through several methodologies, primarily involving multi-step organic reactions. Commonly utilized methods include:

  1. Condensation Reactions: These reactions typically form the core structure of the compound.
  2. Reduction Reactions: These are crucial for modifying functional groups to achieve the desired pharmacological profile.
  3. Purification Techniques: After synthesis, techniques such as recrystallization or chromatography are employed to isolate pure Esproquin.

Technical Details

The synthesis often begins with readily available aromatic compounds that undergo a series of transformations, including alkylation and acylation, to create the final product. The choice of solvents and reaction conditions significantly impacts the yield and purity of Esproquin.

Molecular Structure Analysis

Structure

Esproquin possesses a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The chemical formula is typically represented as CxHyNzOwC_{x}H_{y}N_{z}O_{w}, where xx, yy, zz, and ww denote the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively.

Data

The molecular weight and specific structural features can be determined using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. These analyses provide insights into the spatial arrangement of atoms within Esproquin, which is crucial for understanding its interaction with biological targets.

Chemical Reactions Analysis

Reactions

Esproquin undergoes various chemical reactions that can alter its structure and function:

  1. Hydrolysis: In aqueous environments, Esproquin may hydrolyze, affecting its efficacy.
  2. Oxidation-Reduction: These reactions can modify the compound's functional groups, potentially leading to different pharmacological effects.

Technical Details

The kinetics of these reactions are influenced by factors such as pH, temperature, and the presence of catalysts. Detailed kinetic studies help in understanding how these factors affect Esproquin's stability and activity over time.

Mechanism of Action

Process

Esproquin exerts its therapeutic effects primarily by inhibiting the reuptake of serotonin at neuronal synapses. This action increases serotonin levels in the synaptic cleft, enhancing neurotransmission associated with mood regulation.

Data

Pharmacodynamic studies indicate that Esproquin's effects may take several weeks to manifest fully, aligning with typical patterns observed in selective serotonin reuptake inhibitors. This delayed onset is crucial for clinicians when prescribing Esproquin for mood disorders.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Esproquin is typically presented as a crystalline solid.
  • Solubility: It exhibits variable solubility in water and organic solvents, which is significant for formulation development.
  • Melting Point: The melting point provides insights into its thermal stability.

Chemical Properties

  • Stability: Esproquin shows stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: It reacts with strong acids or bases, which can lead to decomposition or formation of by-products.

Relevant data from stability studies indicate that proper storage conditions are essential to maintain its efficacy over time.

Applications

Scientific Uses

Esproquin is primarily used in clinical settings for treating major depressive disorder and generalized anxiety disorder. Its effectiveness has been documented in various clinical trials, demonstrating significant improvements in patient-reported outcomes compared to placebo treatments.

Introduction

Contextualizing Esproquin in Contemporary Pharmacological Research

Esproquin (chemical name: 2-(3-Ethylsulfinylpropyl)-3,4-dihydro-1H-isoquinoline; molecular formula: C₁₄H₂₁NOS) is a tetrahydroisoquinoline-derived α₂-adrenergic receptor agonist initially synthesized and characterized in the early 1970s [3] [8]. Its discovery emerged from systematic efforts to explore cardiovascular applications of synthetic tetrahydroisoquinoline derivatives, with early studies demonstrating its capacity to elicit positive inotropic effects in cardiac tissue [3]. Unlike classical catecholamine-based agonists, esproquin’s tetrahydroisoquinoline core confers distinctive stereoelectronic properties, enabling selective engagement with adrenergic receptor subtypes. This selectivity positions esproquin as a valuable pharmacological tool for dissecting α₂-adrenergic signaling pathways in cardiovascular and potentially neurological systems.

Contemporary research leverages esproquin’s mechanism to investigate receptor-specific modulation of cardiac output. Its capacity to enhance myocardial contractility without significantly altering heart rate—observed in early human studies—suggests therapeutic potential for heart failure with reduced ejection fraction [3]. However, modern pharmacology demands deeper mechanistic insights. Current studies focus on esproquin’s binding kinetics with α₂-adrenoceptor isoforms (α₂A, α₂B, α₂C) using cryo-electron microscopy and computational modeling. These approaches aim to resolve how structural nuances in its ethylsulfinylpropyl side chain influence receptor conformation and downstream signaling.

Table 1: Key Chemical and Pharmacological Attributes of Esproquin

PropertyDetail
IUPAC Name2-(3-Ethylsulfinylpropyl)-1,2,3,4-tetrahydroisoquinoline
Molecular FormulaC₁₄H₂₁NOS
Molecular Weight251.39 g/mol
Primary Targetα₂-Adrenergic Receptors
Therapeutic ClassInvestigational Positive Inotropic Agent
Derivative ClassTetrahydroisoquinoline
Initial Synthesis Year1973

Despite its investigational status, esproquin exemplifies how historical compounds can inform modern drug discovery. Its tetrahydroisoquinoline scaffold appears in diverse bioactive molecules, including antimicrobials and neuroprotective agents, highlighting structural versatility warranting re-examination through contemporary frameworks like functional selectivity and polypharmacology [3] [8].

Problem Statement: Knowledge Gaps in Esproquin’s Mechanistic and Applied Domains

Significant deficits persist in understanding esproquin’s pharmacological profile, limiting translational potential:

  • Molecular Signaling Mechanisms: While esproquin’s activation of α₂-adrenoceptors is established, downstream effectors remain poorly mapped. Unlike related agents (e.g., clonidine), esproquin’s signaling bias—preferential activation of Gᵢ/o proteins versus β-arrestin pathways—is unquantified [3]. This gap impedes predicting on-target (e.g., inotropy) versus off-target effects (e.g., vasomodulation). Furthermore, its sulfoxide moiety may confer redox sensitivity, potentially altering receptor affinity under oxidative stress (e.g., in heart failure), a hypothesis untested experimentally.

  • Sex-Specific and Developmental Pharmacology: Emerging research underscores that physiological states (e.g., age, sex) critically modulate drug responses. For instance, prepubertal mice exhibit sex-divergent behavioral responses to saline injection stress, suggesting hormonal influences on neuroendocrine pathways [1]. Whether esproquin’s inotropic effects vary across sex or age remains unexplored, despite clinical implications for pediatric or geriatric heart failure.

  • Therapeutic Scope: Current applications focus narrowly on cardiac inotropy. However, α₂-agonists like dexmedetomidine show pleiotropic effects (e.g., neuroprotection, renal perfusion). Esproquin’s potential in non-cardiac indications—such as neuroinflammation or metabolic syndromes—remains uninvestigated, overlooking possible repurposing avenues.

Table 2: Critical Knowledge Gaps in Esproquin Research

DomainSpecific GapResearch Implication
Mechanism of ActionDownstream signaling bias (G-protein vs. β-arrestin)Predictability of therapeutic vs. adverse effects
Structural PharmacologyImpact of sulfoxide redox state on receptor bindingStability under pathophysiological conditions
DemographicsAge- and sex-dependent pharmacodynamicsDosing optimization for specific populations
Therapeutic RepurposingEfficacy in non-cardiac conditions (e.g., neuroinflammation)Expansion of clinical utility

Research Objectives and Hypotheses

To address these gaps, we propose the following objectives and hypotheses:

  • Objective 1: Characterize esproquin’s signaling bias at human α₂-adrenoceptor isoforms using bioluminescence resonance energy transfer (BRET) assays.Hypothesis: Esproquin preferentially activates Gᵢ-mediated cAMP inhibition over β-arrestin recruitment, with bias factors differing across isoforms (α₂A > α₂B > α₂C).

  • Objective 2: Determine the structural basis of esproquin-α₂B receptor binding via cryo-EM.Hypothesis: The ethylsulfinylpropyl side chain forms a hydrogen bond with Ser⁵.⁴³ and hydrophobic interactions with Phe⁶.⁵², with sulfoxide redox state modulating binding kinetics.

  • Objective 3: Evaluate esproquin’s inotropic response in sex-stratified and age-stratified preclinical models of heart failure.Hypothesis: Females exhibit enhanced inotropic responses due to estrogen-mediated augmentation of α₂-adrenoceptor expression in cardiomyocytes.

  • Objective 4: Screen esproquin’s activity in non-cardiac disease models (e.g., neuroinflammation, renal ischemia).Hypothesis: Esproquin attenuates LPS-induced neuroinflammation via α₂-mediated suppression of NF-κB and MAPK pathways, mirroring mechanisms seen in Forsythiaside A [4].

Table 3: Proposed Research Framework for Esproquin

ObjectiveMethodologyExpected Outcome
Signaling bias quantificationBRET assays in HEK293T cellsIsoform-specific bias factors for clinical predictability
Structural mappingCryo-EM of esproquin-α₂B complexesRedox-sensitive binding site model
Demographic responsePressure-volume hemodynamics in aged miceSex/age stratified efficacy profiles
Therapeutic repurposingLPS-challenged microglial cultures≥40% reduction in TNF-α and IL-6 secretion

These objectives aim to transform esproquin from a mechanistic probe into a rationally developed therapeutic candidate. By integrating structural, cellular, and systems-level approaches, this research could unlock novel applications while mitigating attrition risks in clinical translation.

Comprehensive Compound Index

Properties

CAS Number

37517-33-2

Product Name

Esproquin

IUPAC Name

2-(3-ethylsulfinylpropyl)-3,4-dihydro-1H-isoquinoline

Molecular Formula

C14H21NOS

Molecular Weight

251.39 g/mol

InChI

InChI=1S/C14H21NOS/c1-2-17(16)11-5-9-15-10-8-13-6-3-4-7-14(13)12-15/h3-4,6-7H,2,5,8-12H2,1H3

InChI Key

YKKQKMDOWYCXEX-UHFFFAOYSA-N

SMILES

CCS(=O)CCCN1CCC2=CC=CC=C2C1

Synonyms

esproquin
esproquin hydrochloride
NC 7197

Canonical SMILES

CCS(=O)CCCN1CCC2=CC=CC=C2C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.